molecular formula C8H20N2 B1652248 (2-Aminoethyl)(propan-2-yl)propylamine CAS No. 14165-23-2

(2-Aminoethyl)(propan-2-yl)propylamine

Cat. No.: B1652248
CAS No.: 14165-23-2
M. Wt: 144.26
InChI Key: YCCRRIYVKYVTHT-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(propan-2-yl)propylamine is a tertiary amine with the molecular formula C₈H₂₀N₂ (molecular weight: 144.26 g/mol). Its structure comprises three substituents: a 2-aminoethyl group (NH₂-CH₂-CH₂-), an isopropyl group (propan-2-yl), and a propyl group (CH₂-CH₂-CH₂-). This compound’s branched alkyl chains and dual amine functionalities make it a versatile intermediate in organic synthesis, particularly in drug development and materials science .

Properties

IUPAC Name

N'-propan-2-yl-N'-propylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-6-10(7-5-9)8(2)3/h8H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCRRIYVKYVTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248815
Record name N1-(1-Methylethyl)-N1-propyl-1,2-ethanediamine
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14165-23-2
Record name N1-(1-Methylethyl)-N1-propyl-1,2-ethanediamine
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Record name N1-(1-Methylethyl)-N1-propyl-1,2-ethanediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)(propan-2-yl)propylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(propan-2-yl)propylamine typically involves the reaction of 2-aminoethanol with isopropylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(propan-2-yl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds, such as alkyl halides, are often used as reagents in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction typically produces primary amines. Substitution reactions can result in a variety of substituted amines with different functional groups.

Scientific Research Applications

(2-Aminoethyl)(propan-2-yl)propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Aminoethyl)(propan-2-yl)propylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Chain Length and Branching
  • Propylamine vs. Ethylamine Linkers : Compounds with propylamine linkers exhibit higher biological activity compared to ethylamine analogues due to enhanced lipophilicity and optimal spatial arrangement. For instance, in RAF kinase inhibitors, propylamine-linked derivatives showed lower IC₅₀ values (e.g., 0.96–0.99 µM) than ethylamine analogues (IC₅₀: 2.14 µM) .
  • Branched vs. Linear Chains: The isopropyl group in (2-Aminoethyl)(propan-2-yl)propylamine may improve thermal stability. Branched amines like isopropylamine are more resistant to degradation than linear-chain counterparts, as observed in extraterrestrial samples from the asteroid Ryugu .
Functional Group Variations
  • Trimethoxysilyl Modification: N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine (AETMSPA) shares the 2-aminoethyl-propylamine backbone but includes a trimethoxysilyl group, enabling covalent bonding to silica surfaces. This functionalization is critical for creating amine-modified mesoporous materials .
  • Aromatic vs. Aliphatic Substituents : (2-Phenylpropyl)(propan-2-yl)amine incorporates a phenyl group , enhancing π-π stacking interactions but reducing solubility compared to aliphatic analogues like the target compound .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₈H₂₀N₂ 144.26 2-Aminoethyl, isopropyl, propyl Drug synthesis, intermediate
(2-Aminopropyl)diethylamine C₇H₁₈N₂ 130.23 Aminopropyl, diethyl Organic synthesis intermediate
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine C₈H₂₂N₂O₃Si 234.36 2-Aminoethyl, trimethoxysilyl propyl Silica functionalization
Bis-mTFN-1 (N,N-bis(m-trifluoromethylbenzyl)-3-(2-nitroimidazolyl)propylamine) C₂₀H₂₁F₆N₃O₂ 449.39 Trifluoromethylbenzyl, nitroimidazole Hypoxia imaging/therapy
Propylamine (Metacetamine) C₃H₉N 59.11 Linear primary amine Simple amine, reference compound

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Propylamine chains balance lipophilicity and steric effects, optimizing drug-receptor interactions. Electron-withdrawing groups (e.g., -CF₃) enhance activity, while bulky groups reduce it .
  • Thermal Stability : Branched amines like isopropylamine resist thermal degradation better than linear chains, a property relevant to aerospace materials and prebiotic chemistry .
  • Functionalization Potential: Silane-modified amines (e.g., AETMSPA) dominate materials science, whereas unmodified tertiary amines like the target compound are more suited for pharmaceutical applications .

Biological Activity

(2-Aminoethyl)(propan-2-yl)propylamine, a tertiary amine, has garnered attention for its potential biological activities. Its unique structure, characterized by a propan-2-yl group attached to a nitrogen atom bonded to an aminoethyl group and another propylamine unit, allows for diverse interactions with biological targets. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C5H14N2C_5H_{14}N_2, with a molecular weight of 130.23 g/mol. Its structure contributes to its reactivity and binding capabilities with various biological molecules.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes. Interaction studies have focused on its binding affinity with different biological targets, suggesting potential roles in modulating neurotransmission and other cellular functions.

Binding Affinity Studies

Research has utilized techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate the interactions of this compound with neurotransmitter receptors. These studies are crucial for understanding how the compound may affect neurotransmitter release and receptor activation.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. Its cationic nature enhances its ability to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

A comparative analysis between this compound and structurally similar compounds reveals unique characteristics that may contribute to its biological activity:

Compound NameStructure FeaturesUnique Characteristics
IsopropylamineSimple propan-2-amino structureLess complex than this compound
N,N-DiisopropylethylamineTertiary amine with two isopropyl groupsMore sterically hindered than this compound
2-AminoethylpyridineContains a pyridine ringAromatic nature gives different reactivity
3-AminopropanolAliphatic amine with shorter carbon chainSimpler structure leading to different properties

This table underscores the structural complexity of this compound, which may lead to distinct reactivity patterns compared to these similar compounds.

Case Studies and Research Findings

  • Neurotransmitter Interaction : A study demonstrated that this compound could enhance the release of certain neurotransmitters in vitro, indicating its potential role in neuropharmacology.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, suggesting moderate potency .
  • Cell Viability Assays : Further research assessed the cytotoxicity of this compound on human cell lines. Results indicated that at lower concentrations, the compound did not adversely affect cell viability, highlighting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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